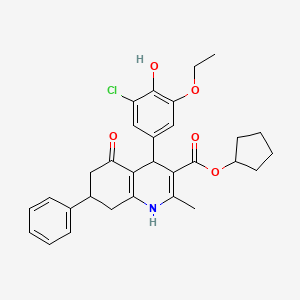![molecular formula C14H19ClN2O2 B4964806 ethyl [4-(2-chlorophenyl)-1-piperazinyl]acetate](/img/structure/B4964806.png)
ethyl [4-(2-chlorophenyl)-1-piperazinyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [4-(2-chlorophenyl)-1-piperazinyl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative and is commonly used as a reagent in organic chemistry. In
Mechanism of Action
The exact mechanism of action of ethyl [4-(2-chlorophenyl)-1-piperazinyl]acetate is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been reported to interact with various receptors such as 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to decrease the levels of inflammatory cytokines such as TNF-α and IL-1β. Additionally, it has been shown to decrease the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
One of the major advantages of using ethyl [4-(2-chlorophenyl)-1-piperazinyl]acetate in lab experiments is its high potency and selectivity towards specific receptors. This compound is also relatively easy to synthesize and has good stability. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and storage.
Future Directions
There are several future directions for the research on ethyl [4-(2-chlorophenyl)-1-piperazinyl]acetate. One of the potential areas of research is its application in the treatment of various neurological disorders such as schizophrenia, depression, and anxiety. Additionally, this compound can be further optimized to improve its pharmacokinetic and pharmacodynamic properties. Furthermore, the use of this compound in combination with other drugs can also be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields such as medicinal chemistry and neuroscience. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of novel drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of ethyl [4-(2-chlorophenyl)-1-piperazinyl]acetate involves the reaction of 2-chlorophenylpiperazine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and yields the desired product in good yield. This method has been reported in various scientific journals and is widely used in the synthesis of this compound.
Scientific Research Applications
Ethyl [4-(2-chlorophenyl)-1-piperazinyl]acetate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to possess various pharmacological activities such as antipsychotic, antidepressant, and anxiolytic effects. This compound has also been shown to exhibit potent antinociceptive and anti-inflammatory activities. Additionally, it has been reported to possess antitumor and antimicrobial activities.
properties
IUPAC Name |
ethyl 2-[4-(2-chlorophenyl)piperazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-19-14(18)11-16-7-9-17(10-8-16)13-6-4-3-5-12(13)15/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLOPARUDXLHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964725.png)
![4-{[1-methyl-4-(1-piperidinyl)butyl]thio}phenol](/img/structure/B4964727.png)


![2,4-dichloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B4964741.png)
![1-[(4-chlorobenzyl)oxy]-3-(2-pyridinylsulfinyl)-2-propanol](/img/structure/B4964751.png)

![2-chloro-N-[5-(2,4-dimethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4964762.png)
![1-[5-(2,4-dichlorophenoxy)pentyl]piperidine](/img/structure/B4964768.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4964784.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4964802.png)
![4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4964813.png)
![3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4964814.png)